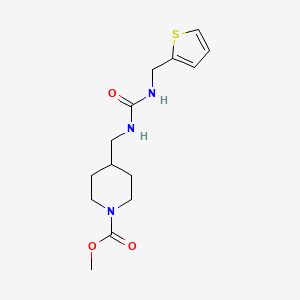

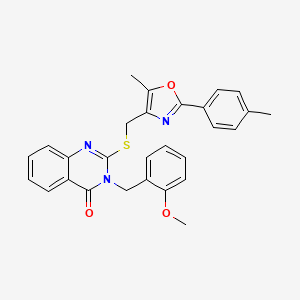

![molecular formula C28H28N2O3S B2674050 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 425683-29-0](/img/structure/B2674050.png)

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds.

Molecular Structure Analysis

The molecular structure of a similar compound, (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol, has been reported . It’s important to note that the structure of the specific compound you’re asking about may differ significantly.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (6-Methoxynaphthalen-2-yl)Methanol, have been reported . It has a molecular weight of 188.22 and a melting point of 113.5-114.5 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine and its derivatives have been explored for their potential antimicrobial and antioxidant properties. Research has shown that certain derivatives exhibit significant antimicrobial activity against a variety of pathogenic bacterial and fungal strains, highlighting their potential as candidates for developing new antimicrobial agents. Additionally, some compounds within this class have demonstrated moderate antioxidant activity, suggesting their utility in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer (Mallesha & Mohana, 2011).

Dopamine Transporter Ligands

Research on this compound derivatives has contributed significantly to the development of long-acting dopamine transporter ligands, which are considered potential therapeutic agents for cocaine abuse. These derivatives exhibit substantial enantioselectivity and affinity towards the dopamine transporter, a key protein involved in the regulation of dopamine neurotransmission. This selectivity and affinity make them promising candidates for the treatment of cocaine addiction, as they can modulate the dopamine system, which is directly affected by cocaine use (Hsin et al., 2002).

HIV-1 Reverse Transcriptase Inhibitors

Derivatives of this compound have been investigated for their inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme, a key target in the treatment of HIV/AIDS. The structural modification of these compounds has led to the discovery of highly potent non-nucleoside reverse transcriptase inhibitors, contributing to the development of new therapeutic options for individuals living with HIV-1 (Romero et al., 1994).

Cancer Research

This compound derivatives have also been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. The research indicates that certain derivatives possess promising anticancer activity, suggesting their potential as leads for the development of new anticancer drugs. This line of investigation is crucial for identifying novel therapeutic compounds that can target cancer cells effectively (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzhydryl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3S/c1-33-26-14-12-25-21-27(15-13-24(25)20-26)34(31,32)30-18-16-29(17-19-30)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20-21,28H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCCMGVPBNEDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

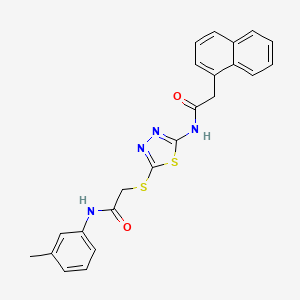

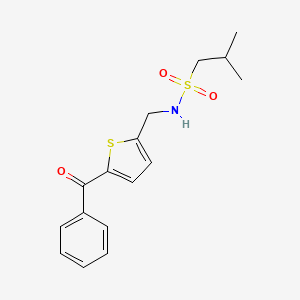

![Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate](/img/structure/B2673974.png)

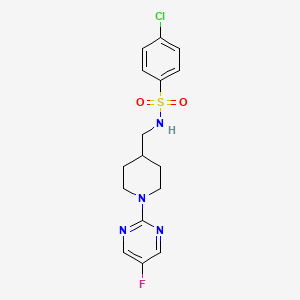

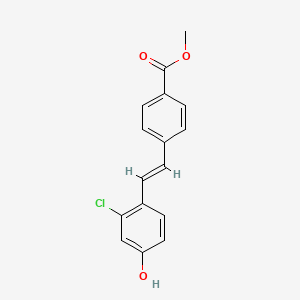

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)

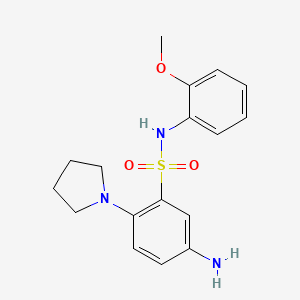

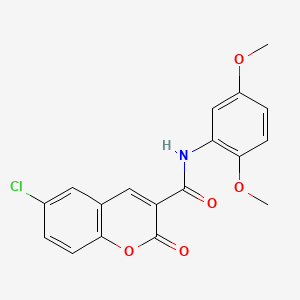

![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)